1-Methoxy-3-(oxan-4-yl)propan-2-one
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Overview
Description
1-Methoxy-3-(oxan-4-yl)propan-2-one is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is known for its presence in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(oxan-4-yl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-hydroxypropanal with tetrahydropyran in the presence of a methoxylating agent . The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the same basic reaction but optimized for large-scale production, including the use of industrial-grade catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(oxan-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3-(oxan-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Methoxy-3-(oxan-4-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparison with Similar Compounds
- 1-Methoxy-2-propanone
- 3-Methoxy-1-propanol
- 4-Methoxy-2-butanone
Comparison: 1-Methoxy-3-(oxan-4-yl)propan-2-one is unique due to its oxan-4-yl group, which imparts distinct chemical properties compared to other methoxy-substituted compounds. This structural difference influences its reactivity and the types of reactions it can undergo, making it valuable in specific industrial and research applications .
Properties
IUPAC Name |
1-methoxy-3-(oxan-4-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTCRSDDNXJPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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